2-Amino-4,5-difluorobenzonitrile
Overview
Description
2-Amino-4,5-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2. It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-difluorobenzonitrile typically involves the nitration of 2,4-difluorobenzonitrile followed by reduction. One common method includes the reduction of 2,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel . Another method involves the use of nitrile oxidoreductase to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, which can then be converted to the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes. For instance, the reduction of 2,4-difluorobenzonitrile using hydrogen and a suitable catalyst under controlled conditions is a common industrial method . The process is designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-difluorobenzonitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and catalysts like Raney nickel or palladium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products:
Reduction: 2,4-difluorobenzylamine.
Substitution: Various substituted benzonitriles.
Oxidation: Nitro derivatives of this compound.
Scientific Research Applications
2-Amino-4,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various substitution reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
2-Amino-4,6-difluorobenzonitrile: Similar structure but different substitution pattern.
2-Amino-3,5-difluorobenzonitrile: Another isomer with different fluorine positions.
4-Amino-2,5-difluorobenzonitrile: Similar compound with the amino group in a different position.
Uniqueness: 2-Amino-4,5-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
2-amino-4,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDUYGGOVGUBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446709 | |
Record name | 2-AMINO-4,5-DIFLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219823-49-1 | |
Record name | 2-Amino-4,5-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219823-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-AMINO-4,5-DIFLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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